β-D-Glucopyranuronosylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-D-Glucopyranuronosylamine typically involves the reaction of sodium D-glucuronate with ammonia and/or volatile ammonium salts in water . The reaction conditions, such as the concentration of ammonia and ammonium salts, significantly influence the rate and yield of the product. Higher concentrations generally lead to faster conversion rates and higher yields. The use of saturated ammonium carbamate has been found to produce the highest yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in aqueous solutions to avoid the need for protective group chemistry, which can be cumbersome and time-consuming .
Chemical Reactions Analysis
Types of Reactions: β-D-Glucopyranuronosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions to form N-acyl-β-D-glucopyranuronosylamines and N-alkylcarbamoyl-β-D-glucopyranuronosylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides and alkyl isocyanates are used for substitution reactions.
Major Products:
Oxidation: Uronic acids.
Reduction: Corresponding alcohols.
Substitution: N-acyl-β-D-glucopyranuronosylamines and N-alkylcarbamoyl-β-D-glucopyranuronosylamine.
Scientific Research Applications
β-D-Glucopyranuronosylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of β-D-Glucopyranuronosylamine involves its ability to act as a glycosyl donor in glycosylation reactions. It interacts with various molecular targets, including enzymes involved in carbohydrate metabolism. The pathways involved include the formation of glycosidic bonds and the modification of existing carbohydrate structures .
Comparison with Similar Compounds
- α-D-Glucopyranuronosylamine
- N-acyl-β-D-glucopyranuronosylamines
- N-alkylcarbamoyl-β-D-glucopyranuronosylamine
Comparison: β-D-Glucopyranuronosylamine is unique due to its specific configuration and reactivity. Compared to α-D-Glucopyranuronosylamine, it has different stereochemistry, which affects its reactivity and interactions with other molecules.
Properties
CAS No. |
163659-65-2 |
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Molecular Formula |
C6H11NO6 |
Molecular Weight |
193.155 |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1 |
InChI Key |
GUBZNLBDQBXDQM-CIOUUCGESA-N |
SMILES |
C1(C(C(OC(C1O)N)C(=O)O)O)O |
Synonyms |
1-Amino-1-deoxy-β-D-glucopyranuronic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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